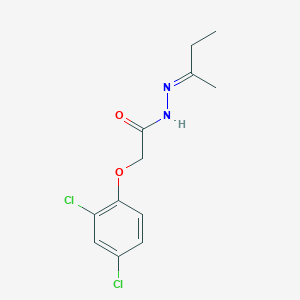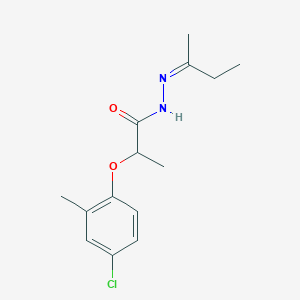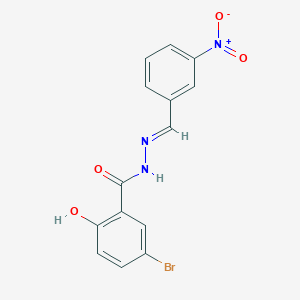
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether, also known as IPPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether is not fully understood. However, it is believed to act on various targets in the body, including the central nervous system, immune system, and cancer cells. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, acetylcholinesterase, and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects:
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, enhance cognitive function, and protect against neurodegenerative diseases. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of potential applications. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether involves the reaction of 4-isonicotinoyl-1-piperazine carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base. This results in the formation of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether as a white solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anti-inflammatory and analgesic properties. In neuroscience, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In cancer research, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
[4-(2-methoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)19-10-12-20(13-11-19)17(21)14-6-8-18-9-7-14/h2-9H,10-13H2,1H3 |
Clé InChI |
CMMNSKKHGZXCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)




